molecular formula C22H20F3NO4 B12303183 rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis

rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis

Cat. No.: B12303183
M. Wt: 419.4 g/mol
InChI Key: RVKMLOWRJUCQGA-UHFFFAOYSA-N
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Description

rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperidine ring substituted with a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Fmoc Protection:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active piperidine moiety, which can then interact with enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid, cis
  • rac-(2R,6S)-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-2-carboxylic acid, cis

Uniqueness

rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to similar compounds.

Properties

Molecular Formula

C22H20F3NO4

Molecular Weight

419.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C22H20F3NO4/c23-22(24,25)18-10-5-11-26(19(18)20(27)28)21(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19H,5,10-12H2,(H,27,28)

InChI Key

RVKMLOWRJUCQGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F

Origin of Product

United States

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